5-Butoxy-9-hydroxy-2-methylnonan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butoxy-9-hydroxy-2-methylnonan-3-one is an organic compound with the molecular formula C14H28O3 It is characterized by the presence of a butoxy group, a hydroxy group, and a ketone functional group within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-9-hydroxy-2-methylnonan-3-one typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with butyl bromide, followed by oxidation and hydrolysis steps to introduce the hydroxy and ketone functionalities. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and optimized for yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butoxy-9-hydroxy-2-methylnonan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The butoxy group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone group can produce secondary alcohols.
Wissenschaftliche Forschungsanwendungen
5-Butoxy-9-hydroxy-2-methylnonan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5-Butoxy-9-hydroxy-2-methylnonan-3-one exerts its effects involves interactions with specific molecular targets. The hydroxy and ketone groups can form hydrogen bonds and participate in various biochemical pathways. The butoxy group may influence the compound’s solubility and membrane permeability, affecting its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Butoxy-9-hydroxy-2-methylnonan-2-one: Similar structure but with a different position of the ketone group.
5-Butoxy-9-hydroxy-2-methylnonan-4-one: Another positional isomer with the ketone group at the fourth position.
5-Butoxy-9-hydroxy-2-methylnonan-3-ol: The ketone group is reduced to a secondary alcohol.
Uniqueness
5-Butoxy-9-hydroxy-2-methylnonan-3-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
652146-26-4 |
---|---|
Molekularformel |
C14H28O3 |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
5-butoxy-9-hydroxy-2-methylnonan-3-one |
InChI |
InChI=1S/C14H28O3/c1-4-5-10-17-13(8-6-7-9-15)11-14(16)12(2)3/h12-13,15H,4-11H2,1-3H3 |
InChI-Schlüssel |
DYKZXSRXOBBUJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(CCCCO)CC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.